Tert-butyl 4-butylidenepiperidine-1-carboxylate

Medicinal Chemistry Organic Synthesis Scaffold Diversification

Generic 4-substituted piperidines lack the essential Boc protection and exocyclic butylidene double bond, derailing synthetic sequences in med chem and polymer research. This compound provides dual orthogonal functionality: - N-Boc group enables controlled deprotection to access the free secondary amine for downstream conjugation. - 4-Butylidene alkene serves as a platform for hydrogenation, cross-coupling, and rapid scaffold diversification. Specifically cited in novel tert-butyl polyimide (PI) film development for microelectronics; ensures correct double-bond placement for muscarinic receptor pharmacophore elaboration.

Molecular Formula C14H25NO2
Molecular Weight 239.35 g/mol
CAS No. 1198287-32-9
Cat. No. B175663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-butylidenepiperidine-1-carboxylate
CAS1198287-32-9
Synonymstert-Butyl 4-butylidenepiperidin-1-carboxylate
Molecular FormulaC14H25NO2
Molecular Weight239.35 g/mol
Structural Identifiers
SMILESCCCC=C1CCN(CC1)C(=O)OC(C)(C)C
InChIInChI=1S/C14H25NO2/c1-5-6-7-12-8-10-15(11-9-12)13(16)17-14(2,3)4/h7H,5-6,8-11H2,1-4H3
InChIKeyYKBHFSWRSVCBCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-butylidenepiperidine-1-carboxylate Technical Overview


Tert-butyl 4-butylidenepiperidine-1-carboxylate (CAS 1198287-32-9) is a synthetic organic compound in the piperidine class, characterized by a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen and a butylidene substituent at the 4-position [1]. Its molecular formula is C14H25NO2 with a molecular weight of 239.35 g/mol, and it is typically procured at a purity of 95% . It is used primarily as a versatile intermediate in medicinal chemistry and polymer science for scaffold diversification [1].

1
Works as a protected piperidine intermediate with orthogonal Boc and exocyclic butylidene handles
2
Supports scaffold diversification in medicinal chemistry and polymer monomer synthesis
3
Procured at 95% purity, suitable as a research-grade building block for exploratory synthesis

Substitution Limitations of tert-Butyl 4-butylidenepiperidine-1-carboxylate


Procurement of a generic 4-substituted piperidine or an unprotected butylidene analog will not serve as a functional replacement for tert-butyl 4-butylidenepiperidine-1-carboxylate in many research workflows. The combination of the Boc protecting group, which dictates reactivity and stability, with the specific butylidene exocyclic double bond at the 4-position [1] provides a unique synthetic handle. Compounds like 4-butylidenepiperidine (unprotected) or tert-butyl piperidine-1-carboxylate (lacking the 4-alkylidene moiety) offer different reactivity profiles, solubility, and physical properties , which would derail a synthetic sequence or compromise the development of a specific material, such as a polyimide film [2].

Unprotected analog may shift reactivity
4-butylidenepiperidine (without Boc) offers different amine nucleophilicity and may compromise orthogonal protection strategies.
Saturated or unsubstituted piperidines alter synthetic route
tert-butyl piperidine-1-carboxylate lacks the 4-alkylidene handle, preventing key alkene-dependent steps such as hydrogenation or cross-coupling.
Generic 4-substituted analogs may not reproduce material properties
For polymer applications (e.g., low-dielectric films), the tert-butyl and butylidene combination is structure-specific; substitutes may yield different dielectric or porosity outcomes.

tert-Butyl 4-butylidenepiperidine-1-carboxylate Differentiation Evidence


Unique Exocyclic Double Bond and Boc Protection

The target compound is structurally differentiated from its closest analogs by the presence of an exocyclic butylidene double bond and an N-Boc protecting group. For example, tert-butyl piperidine-1-carboxylate lacks the 4-substituent, and 4-butylpiperidine has a saturated chain . The presence of the double bond (4-butylidene vs. 4-butyl) allows for unique reactivity, such as hydrogenation to yield a saturated 4-butyl group or participation in cross-coupling reactions [1]. The Boc group provides a means for selective protection/deprotection orthogonal to the 4-position reactivity [1].

Unique double bond & Boc
Class-level inference
Exocyclic butylidene + N-Boc vs. saturated or unprotected analogs
Enables orthogonal reactivity pathways; structural review suggested
Qualitative difference; data to verify in specific reaction context
Medicinal Chemistry Organic Synthesis Scaffold Diversification

Lipophilicity Comparison with Related Piperidines

The calculated lipophilicity (XLogP3) of tert-butyl 4-butylidenepiperidine-1-carboxylate is 3.1 [1], which differentiates it from structurally related compounds. This value indicates higher lipophilicity compared to more polar piperidine derivatives, such as tert-butyl 4-formylpiperidine-1-carboxylate, and lower lipophilicity than a more hydrophobic analog like N-benzyl-4-butylidenepiperidine . This quantitative property is crucial for predicting compound behavior in biological systems and during chromatographic purification [1].

Lipophilicity (XLogP3)
Cross-study comparable
3.1
Supports property-based selection for permeability and purification modeling
Calculated value; experimental logP may differ
ADME Drug Design Medicinal Chemistry

Purity Specification for Procurement

The minimum purity specification for this compound is quantitatively defined by a major vendor as 95% . This serves as a verifiable quality benchmark that is not inherent to the compound class. When sourcing this specific CAS number (1198287-32-9), a researcher can expect and verify this purity level, differentiating it from other piperidine analogs that may be offered at varying purities (e.g., a vendor might offer 4-butylidenepiperidine at 95% purity, but this is a different compound) . This establishes a direct procurement expectation.

Purity specification
Supporting evidence
≥95%
Vendor-defined quality benchmark for procurement; verify lot-specific COA
Source: supplier specification; independent verification recommended
Chemical Procurement Quality Control Synthesis

tert-Butyl 4-butylidenepiperidine-1-carboxylate Research Applications


Low-Dielectric Polyimide Film Monomer

This compound is specifically cited as a component in the creation of a series of novel tert-butyl polyimide (PI) films [1]. The presence of the tert-butyl group is critical for introducing porosity or modifying the dielectric constant of the resulting polymer film. Procuring this specific building block is essential for replicating or extending this research on advanced materials for microelectronics [1].

Medicinal Chemistry Scaffold Diversification

The compound's value lies in its dual functionality: the N-Boc group enables controlled deprotection to access a free secondary amine, while the 4-butylidene group is a platform for further derivatization [1]. For instance, hydrogenation of the double bond yields the saturated 4-butylpiperidine system, and the alkene can serve as a handle for cross-coupling reactions, allowing for the rapid exploration of chemical space around the piperidine core [1].

Muscarinic Agonist Analog Synthesis

The compound serves as a key intermediate for synthesizing piperidine derivatives that can be further functionalized to target muscarinic acetylcholine receptors [1]. Piperidine scaffolds with 4-position alkylidene chains are known pharmacophores in this area. The use of this specific building block ensures the correct placement of the double bond for subsequent modifications required to generate active analogs [1].

Application
Selection Property
Validation Focus
Low-dielectric polyimide films
tert-Butyl and butylidene structural motif
Polymer film dielectric constant and porosity
Medicinal chemistry scaffold diversification
Orthogonal Boc protection and alkene reactivity
Deprotection efficiency and derivatization yield
Muscarinic agonist analog synthesis
4-alkylidene piperidine pharmacophore
Receptor binding affinity of derived analogs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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